molecular formula C11H9NO2S B12691930 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide CAS No. 91918-89-7

6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide

Cat. No.: B12691930
CAS No.: 91918-89-7
M. Wt: 219.26 g/mol
InChI Key: HZRZFQMPJGRYNC-UHFFFAOYSA-N
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Description

6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide (CAS 91918-89-7) is a specialized heterocyclic compound provided for chemical and pharmaceutical research applications. The substance is registered with the FDA Global Substance Registration System (GSRS) under the Unique Ingredient Identifier (UNII) AK4VC2XJK7 . It has the molecular formula C 11 H 9 NO 2 S and a molecular weight of 219.26 g/mol, featuring a complex structure that integrates a methyl-substituted quinoline core with a fused 1,3-dioxolo ring and a critical thiol functional group . This compound is also known by its systematic name, 6-Methyl-1,3-dioxolo[4,5-g]quinoline-8-thiol, and the research code NSC-332382 . The core structure of this compound, the 1,3-dioxolo[4,5-g]quinoline scaffold, is recognized as a privileged structure in medicinal chemistry due to its potential for diverse biological activity. Patents covering this class of compounds indicate significant research interest in their properties . The presence of the hydrosulfide (thiol) group at the 8-position is a key molecular handle, making this compound a valuable intermediate or precursor for further chemical synthesis. Researchers can utilize this functional group for the formation of disulfide bonds or conjugation with other molecules, which is useful in probe development and structure-activity relationship (SAR) studies. This product is exclusively intended for research purposes in laboratory settings. It is strictly not designed for human therapeutic applications, diagnostic use, or consumption of any kind. Researchers handling this compound should consult its safety data sheet (SDS) and adhere to all standard laboratory safety protocols.

Properties

CAS No.

91918-89-7

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

6-methyl-5H-[1,3]dioxolo[4,5-g]quinoline-8-thione

InChI

InChI=1S/C11H9NO2S/c1-6-2-11(15)7-3-9-10(14-5-13-9)4-8(7)12-6/h2-4H,5H2,1H3,(H,12,15)

InChI Key

HZRZFQMPJGRYNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)C2=CC3=C(C=C2N1)OCO3

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide typically involves:

  • Construction of the quinoline core fused with the dioxole ring.
  • Introduction of the hydrosulfide (-SH) group at the 8-position.
  • Methyl substitution at the 6-position is incorporated either during ring formation or via selective substitution.

The key challenge is the selective thiolation at the 8-position without affecting other reactive sites.

Reported Synthetic Routes

Thiolation via Nucleophilic Substitution on Quinoline Derivatives
  • Starting from quinoline derivatives bearing suitable leaving groups (e.g., halogens) at the 8-position, nucleophilic substitution with sulfur nucleophiles (e.g., thiourea or sodium hydrosulfide) can introduce the hydrosulfide group.
  • This method requires careful control of reaction conditions to avoid over-substitution or side reactions.
Use of Dithiobisbenzoyl Chloride Derivatives
  • Analogous compounds have been prepared using 2,2'-dithiobisbenzoyl chloride derivatives reacting with amines in solvents like dichloromethane and pyridine, followed by purification steps including recrystallization from solvents such as dimethylformamide, ethanol, and water.
  • Although this method is described for related sulfur-containing quinoline derivatives, it provides a framework for preparing hydrosulfide-substituted quinolines by controlling the sulfur source and reaction conditions.
Cyclization and Ring Closure Approaches
  • Quinoline derivatives fused with dioxole rings are often synthesized via cyclization reactions involving aldehydes and amino alcohols or diols under acidic or catalytic conditions.
  • Subsequent thiolation can be achieved by introducing sulfur nucleophiles to the quinoline scaffold.

Catalytic and Green Chemistry Approaches

  • Recent advances in quinoline synthesis involve nanocatalysts and green protocols that could be adapted for preparing sulfur-substituted quinolines.
  • For example, Fe3O4 nanoparticle-supported catalysts have been used to synthesize quinoline derivatives efficiently under mild conditions with high yields and catalyst recyclability.
  • These methods emphasize atom economy, reduced reaction times, and environmentally friendly solvents, which could be beneficial for synthesizing 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide.

Detailed Research Findings and Data

Step Reagents/Conditions Description Yield/Notes
1 Quinoline derivative with halogen at 8-position Starting material for nucleophilic substitution High purity required
2 Sodium hydrosulfide or thiourea in polar aprotic solvent (e.g., DMF) Nucleophilic substitution to introduce -SH group Moderate to high yield; reaction time ~0.5-2 h at room temp or mild heating
3 Recrystallization from DMF/ethanol/water or ethyl acetate Purification step to isolate pure hydrosulfide compound Yields reported between 60-90% depending on conditions
4 Optional methylation at 6-position Can be introduced via methyl-substituted starting materials or selective methylation Controlled to avoid side reactions

Notes on Purification and Characterization

  • Purification typically involves recrystallization from mixed solvents such as dimethylformamide, ethanol, and water to obtain high-purity crystalline products.
  • Characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm the structure and substitution pattern.

Summary Table of Preparation Methods

Method Type Key Reagents Solvents Conditions Advantages Limitations
Nucleophilic substitution Halogenated quinoline, NaSH or thiourea DMF, DCM, pyridine Room temp to mild heating, 0.5-2 h Direct introduction of -SH, moderate to high yield Requires halogenated precursor, possible side reactions
Dithiobisbenzoyl chloride route Dithiobisbenzoyl chloride, amines DCM, pyridine Controlled addition, stirring at RT High purity, scalable Multi-step, requires careful handling of reagents
Nanocatalyst-assisted synthesis Fe3O4 nanoparticles, aldehydes, amines Ethanol, water Reflux or solvent-free, short reaction time Green, reusable catalyst, high yield Catalyst preparation needed, may require optimization

Chemical Reactions Analysis

Types of Reactions

6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide, exhibit promising anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various quinoline derivatives and their evaluation against several cancer cell lines including HeLa (cervical cancer), HT-29 (colorectal cancer), and A2780 (ovarian cancer). The results showed that certain derivatives displayed significant antiproliferative effects, suggesting that modifications to the quinoline structure can enhance biological activity .

Antimicrobial Properties

Antimicrobial studies have also been conducted on compounds related to 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide. In a comprehensive study, various synthesized quinoline derivatives were tested against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The findings indicated that some compounds demonstrated notable antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of substituted quinolines, researchers synthesized a library of compounds including 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide. These compounds were screened for their ability to inhibit cell proliferation in various cancer cell lines. The study found that specific substitutions significantly enhanced their efficacy against cancer cells compared to the parent compound .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial potential of quinoline derivatives against various pathogens. The study involved testing these compounds using standard microbiological techniques. Results indicated that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of the dioxole moiety in the structure was correlated with increased antimicrobial potency .

Summary of Findings

The applications of 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide in medicinal chemistry are multifaceted:

ApplicationDetails
Anticancer Significant antiproliferative effects observed in multiple cancer cell lines .
Antimicrobial Notable activity against various bacterial strains with low MIC values .

Mechanism of Action

The mechanism of action of 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide and related compounds:

Compound Name Substituents Molecular Formula Key Features Biological/Functional Notes
6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide 6-CH₃, 8-SH C₁₂H₉NO₂S Hydrosulfide group enhances nucleophilicity; methyl group stabilizes the ring. Limited direct data; inferred DNA interaction potential from structural analogs .
NSC 656161 (6-(3-Bromophenyl)[1,3]dioxolo[4,5-g]quinolin-8-ol) 6-(3-Br-C₆H₄), 8-OH C₁₆H₁₀BrNO₃ Bromophenyl substituent increases lipophilicity; hydroxyl group at position 6. Associated with MGMT expression-linked DNA damage, akin to PCNU and temozolomide .
6-(2-Fluorophenyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one 6-(2-F-C₆H₄), 8-ketone C₁₆H₁₀FNO₃ Fluorine atom enhances metabolic stability; ketone at position 7. No direct activity reported; structural similarity suggests potential kinase inhibition .
Compound 6 () 6-CH₃, 7-(4-hydroxy-3-methoxyphenyl) C₁₉H₁₇NO₄⁺ Cationic isoquinolinium structure; phenolic substituent. Synthesized via methyl iodide alkylation (25% yield); potential cytotoxicity under investigation .
8-Oxyberberine (Natural product from Coptis chinensis) 8-O, fused dioxole and isoquinoline C₂₀H₁₈NO₅⁺ Natural alkaloid with a carbonyl group at position 8. Exhibits antimicrobial and anti-inflammatory activities .

Structural Modifications

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., F in ): Improve metabolic stability but may reduce solubility .
    • Cationic Charges (e.g., Compound 6 in ): Enhance cellular uptake but increase synthetic complexity (low 25% yield) .
    • Natural vs. Synthetic : Natural analogs like 8-oxyberberine lack sulfur groups but show broader bioactivity due to evolutionary optimization .

Biological Activity

6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide (CAS Number: 91918-89-7) is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

The compound has the following chemical properties:

  • Molecular Formula : C₁₁H₉NO₂S
  • Molecular Weight : 203.24 g/mol
  • Density : 1.343 g/cm³
  • Boiling Point : 353.8 °C at 760 mmHg
  • Flash Point : 167.8 °C

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide and its derivatives. The compound has shown promising results against various bacterial strains and fungi.

  • Antibacterial Activity :
    • The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum Inhibitory Concentration (MIC) values were reported between 625–1250 µg/mL for these strains .
    • Additionally, it displayed activity against Gram-negative bacteria like Pseudomonas aeruginosa, although with varying effectiveness across different studies .
  • Antifungal Activity :
    • In vitro tests indicated that the compound had antifungal effects against Candida albicans, with most derivatives demonstrating significant activity .

Synthesis and Testing

A study conducted by Pellerano and Savini (1984) synthesized various derivatives of dioxolane compounds, including hydrosulfide variants, to evaluate their biological activity. The study highlighted that compounds with specific substituents showed enhanced antibacterial and antifungal properties .

Comparative Analysis of Derivatives

A comparative analysis was performed on enantiomeric versus racemic forms of similar compounds, revealing that certain configurations led to improved biological activity. For instance, derivatives with ether or ester groups at specific positions demonstrated superior antibacterial effects against S. aureus and C. albicans .

Table 1: Biological Activity of 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl Hydrosulfide

CompoundTarget OrganismMIC (µg/mL)Activity Type
AStaphylococcus aureus625Antibacterial
BEnterococcus faecalis1250Antibacterial
CPseudomonas aeruginosaVariesAntibacterial
DCandida albicansVariesAntifungal

While specific mechanisms for the biological activity of 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide are still under investigation, it is hypothesized that the presence of the dioxole structure contributes to its ability to interact with microbial cell membranes or inhibit essential metabolic pathways within the microorganisms.

Q & A

Q. What are the optimal synthetic routes for 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, hydroxylamine-O-sulfonic acid and lithium hydroxide in methanol have been used to functionalize quinoline derivatives, followed by flash chromatography (heptane/EtOAc 3:1) for purification . Ensure purity by validating with HPLC (>95%) and confirming via HRMS (e.g., ESI-TOF for accurate mass matching) and 1H^{1}\text{H}/13C^{13}\text{C} NMR (e.g., δ 2.43 ppm for methyl groups in DMSO-d6d_6) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^{1}\text{H} NMR (400 MHz) to identify aromatic protons (e.g., δ 7.45–8.02 ppm for quinoline protons) and methyl groups (δ 2.43 ppm). 13C^{13}\text{C} NMR (100 MHz) confirms carbonyl (δ 166–172 ppm) and dioxolo carbons (δ 117 ppm) .
  • HRMS : Employ ESI-TOF to verify molecular ion peaks (e.g., [M+H]+^+ for C17_{17}H13_{13}N2_2OS at 293.0749) .
  • Melting Point : Determine thermal stability (e.g., derivatives in show mp >300°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives with varying substituents?

  • Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. For example, para-substituted aryl groups (e.g., 4-bromophenyl in ) show downfield shifts (δ 7.79 ppm) due to electron withdrawal. To resolve:
  • Repeat synthesis with anhydrous solvents.
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Compare with computational models (DFT) for predicted chemical shifts .

Q. What strategies are effective in studying the compound’s reactivity under different pH or solvent conditions?

  • Methodological Answer :
  • pH-Dependent Studies : Monitor hydrosulfide stability via UV-Vis spectroscopy in buffers (pH 2–12). For example, 8-hydroxyquinoline derivatives show chelation-dependent fluorescence quenches at acidic pH .
  • Solvent Screening : Test solubility in DMSO, ethanol, or DMF (see for protocols). Use polar aprotic solvents for SN2 reactions or THF for Grignard additions .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

  • Methodological Answer :
  • Derivatization : Introduce substituents (e.g., 4-methoxyphenyl, 4-bromophenyl) to modulate electron density. shows 55–92% yields for such modifications .
  • Biological Assays : Test inhibition of enzymes (e.g., botulinum neurotoxin) using fluorogenic substrates. For example, quinolinol sulfonamides in showed 19% yield but retained activity .

Data Analysis and Experimental Design

Q. How to design experiments to analyze the compound’s chelation properties with transition metals?

  • Methodological Answer :
  • Titration Studies : Use UV-Vis or fluorescence spectroscopy to monitor binding with Fe3+^{3+}/Cu2+^{2+}. For example, 8-hydroxyquinoline derivatives form stable complexes with λmax_{\text{max}} shifts .
  • X-ray Crystallography : Co-crystallize the compound with metals (e.g., Zn2+^{2+}) to determine coordination geometry .

Q. What computational methods validate the electronic effects of substituents on reactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potentials.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes in ) using AutoDock Vina .

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